dppm vs. dppe: A Smaller Bite Angle Leads to Significantly Stronger Ligand Binding in Seven-Coordinate Tungsten Complexes
A DFT computational study directly compared the effects of replacing dppm with dppe in a seven-coordinate W(II) complex used for ring-opening metathesis polymerization (ROMP) of norbornadiene. The natural bite angle of dppm is approximately 72°, while dppe is larger. The computed W-P ligand binding energy for the dppm complex was 9 kcal mol⁻¹, whereas for the dppe analog it was reduced to 3 kcal mol⁻¹ [1]. The conclusion is that the increased bite angle of dppe leads to increased interligand steric repulsion, reducing all ligand binding energies [2].
| Evidence Dimension | W-P Ligand Binding Energy |
|---|---|
| Target Compound Data | 9 kcal mol⁻¹ (for WI₂(CO)(κ²P-dppm)(η²:η²-nbd)) |
| Comparator Or Baseline | 3 kcal mol⁻¹ (for the analogous WI₂(CO)(κ²P-dppe)(η²:η²-nbd) complex) |
| Quantified Difference | 6 kcal mol⁻¹ (dppm complex has 3x stronger W-P binding) |
| Conditions | DFT computation for a seven-coordinate W(II) complex; model for ROMP catalysis |
Why This Matters
Stronger ligand binding in the dppm complex indicates greater catalyst stability and potentially higher activity in ROMP applications, making dppm the preferred ligand for this specific tungsten-based catalyst system.
- [1] Bains, C. H., et al. (2016). Bite Angle Effects of κ2P‑dppm vs κ2P‑dppe in Seven-Coordinate Complexes: A DFT Case Study. ACS Omega, 1(4), 636-643. View Source
- [2] Bains, C. H., et al. (2016). Bite Angle Effects of κ2P‑dppm vs κ2P‑dppe in Seven-Coordinate Complexes: A DFT Case Study. ACS Omega, 1(4), 636-643. View Source
